REACTION_CXSMILES
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[CH3:1][Mg]Br.[Br:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[F:13]>C1COCC1>[Br:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]([OH:10])[CH3:1])=[CH:7][C:6]=1[F:13]
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Name
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|
Quantity
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6.77 mL
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Type
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reactant
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Smiles
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C[Mg]Br
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Name
|
|
Quantity
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3.1 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=O)C=C1)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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stirred ˜20 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The ice bath was removed
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Type
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CUSTOM
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Details
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The reaction mixture was slowly diluted/quenched with saturated aqueous ammonium chloride solution (20 mL)
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Type
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ADDITION
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Details
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further diluted with water (10 mL)
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Type
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EXTRACTION
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Details
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The separated aqueous layer was extracted with ethyl acetate (2×40 mL)
|
Type
|
WASH
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Details
|
The combined organic layers were washed with brine (60 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)O)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |